

In-Depth Technical Guide: Solubility and Stability of Methyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-aminopyrazine-2-carboxylate

Cat. No.: B017990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Methyl 5-aminopyrazine-2-carboxylate**, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies to support formulation, process development, and regulatory filings.

Core Properties of Methyl 5-aminopyrazine-2-carboxylate

Methyl 5-aminopyrazine-2-carboxylate is a heterocyclic aromatic ester with the chemical formula $C_6H_7N_3O_2$ and a molecular weight of 153.14 g/mol. It typically appears as a solid. Key identifiers for this compound are:

- CAS Number: 13924-94-2
- Synonyms: methyl 5-amino-2-pyrazinecarboxylate

Proper storage of **Methyl 5-aminopyrazine-2-carboxylate** is crucial for maintaining its integrity. It should be kept in a dark place and sealed in a dry environment at temperatures

between 2-8°C.[1][2]

Solubility Profile

Understanding the solubility of **Methyl 5-aminopyrazine-2-carboxylate** is fundamental for its application in synthesis and formulation. The following table summarizes its known solubility characteristics.

Solvent	Solubility	Reference
Water	Soluble	[3]
Methanol	Soluble	[3]
Ethanol	Soluble	[3]
Ethyl Acetate	Slightly Soluble	[3]
Dioxane	Slightly Soluble	[3]
Benzene	Insoluble	[3]

Note: The available data is qualitative. Quantitative solubility studies are recommended for specific formulation development.

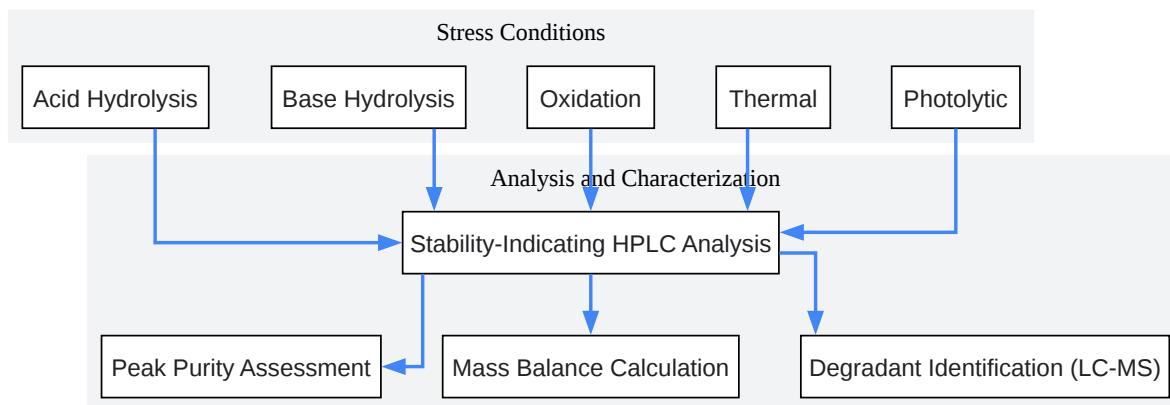
Experimental Protocol for Solubility Determination (Shake-Flask Method)

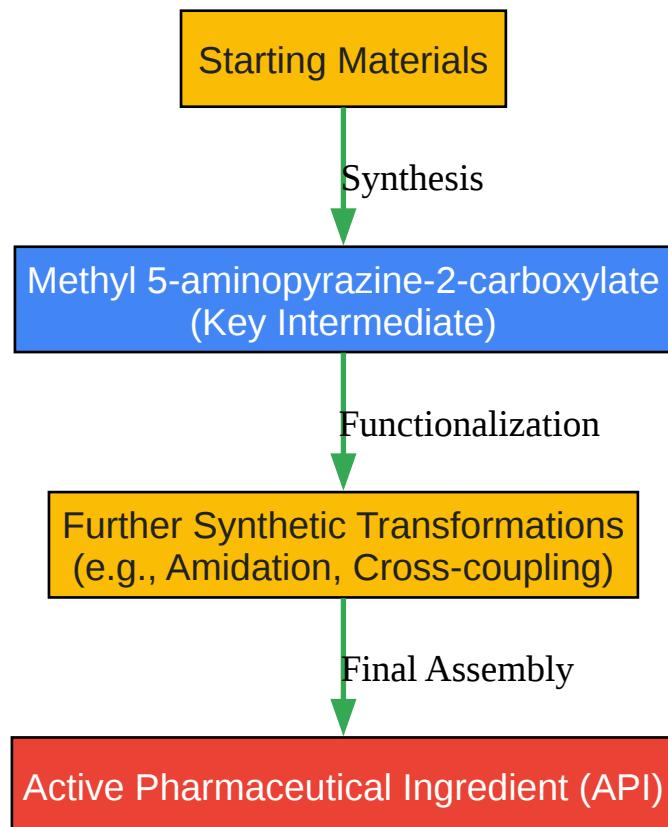
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of **Methyl 5-aminopyrazine-2-carboxylate** in a given solvent.

Materials:

- **Methyl 5-aminopyrazine-2-carboxylate**
- Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)


- Scintillation vials or flasks with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- HPLC with a validated stability-indicating method
- Volumetric flasks and pipettes


Procedure:

- Add an excess amount of solid **Methyl 5-aminopyrazine-2-carboxylate** to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C and 37 °C).
- Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by preliminary kinetic solubility studies.^[4]
- After the equilibration period, allow the samples to stand to permit the undissolved solid to settle.
- Centrifuge the samples to ensure complete separation of the solid and liquid phases.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

- Analyze the concentration of **Methyl 5-aminopyrazine-2-carboxylate** in the diluted samples using a validated stability-indicating HPLC method.
- Calculate the solubility in units such as mg/mL or mol/L.

Workflow for Solubility Determination:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]
- 2. Methyl 5-aminopyrazine-2-carboxylate – porphyrin-systems [porphyrin-systems.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide: Solubility and Stability of Methyl 5-Aminopyrazine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017990#solubility-and-stability-of-methyl-5-aminopyrazine-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com